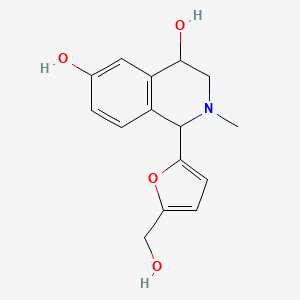

1-(5-(Hydroxymethyl)furan-2-yl)-2-methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives involves complex reactions, such as the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine, which leads to the formation of mixtures of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids along with by-products. Specific conditions, such as the use of pyridine, can lead to a completely diastereoselective reaction, yielding only the trans isomer, which can then be further modified to yield various tetrahydroisoquinolinones with pharmacological interest (Kandinska et al., 2006).

Molecular Structure Analysis

Molecular structure analysis through techniques like X-ray crystallography has been pivotal in understanding the configuration and conformation of tetrahydroisoquinoline derivatives. For instance, studies have elucidated the stereostructure of related compounds, shedding light on their crystalline forms and molecular conformations (Gzella et al., 2006).

Chemical Reactions and Properties

Tetrahydroisoquinolines undergo various chemical reactions, including cycloadditions and oxidative processes, to yield a range of products with different functional groups and structural features. These reactions are fundamental in diversifying the chemical properties and applications of these compounds (Zubkov et al., 2010).

Physical Properties Analysis

The physical properties of tetrahydroisoquinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the introduction of hydroxymethyl and furan groups can affect the compound's hydrophilicity, thermal stability, and crystal packing, which are crucial for its application in materials science and pharmacology (Alturiqi et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and ability to undergo specific reactions, are essential for the application of these compounds in synthetic chemistry and drug design. Studies on the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters demonstrate the versatility and reactivity of furan-containing compounds in creating biologically active molecules (Gabriele et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Approaches and Stereochemistry : Research has explored the synthesis of various isoquinoline derivatives, focusing on their stereochemical properties and potential applications. For instance, the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones has been detailed, highlighting the importance of solvent choice and reaction conditions in achieving desired stereoselectivity and functionalization (Kandinska, Kozekov, & Palamareva, 2006). Similarly, studies on the stereochemistry of 1,3-oxazino- and 1,3-thiazino[4,3‐a]isoquinolines from 6,7-dialkoxy-1-[bis(hydroxymethyl)methyl]-1,2,3,4-tetrahydroisoquinolines have provided insights into their conformational structures and potential therapeutic applications (Fülöp, Bernáth, El-Gharib, Kóbor, Sohár, Pelczer, Argay, & Kălmăn, 1990).

Chemical Transformations and Applications : The catalytic transformation of bio-derived furans, including studies on 2,5-bis(hydroxymethyl)furan, has shown significant potential for creating valuable chemical intermediates and polymers with applications in various industries. This includes the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block, highlighting the role of biocatalysis in sustainable chemistry (Jiang, Woortman, van Ekenstein, Petrović, & Loos, 2014). Additionally, the synthesis and evaluation of furan derivatives for their cytotoxic activities against cancer cell lines offer insights into the potential therapeutic uses of these compounds (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

Neuroprotective and Biological Activities

Neuroprotective Effects : Several studies have investigated the neuroprotective or neurotoxic activities of tetrahydroisoquinoline derivatives, including their potential in treating neurological disorders such as Parkinson's disease. For example, research on 1-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives has shown varying effects on neuronal cells, with some derivatives exhibiting neuroprotective properties that could be beneficial in Parkinson's disease treatment (Okuda, Kotake, & Ohta, 2003). Additionally, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents has been explored, indicating the broad therapeutic potential of these compounds (Redda, Gangapuram, & Ardley, 2010).

Anticonvulsant and Anticancer Properties : The synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridines and related compounds for their anticonvulsant activity have highlighted the potential of these derivatives in treating seizures and other neurological conditions (Ohkubo, Kuno, Katsuta, Ueda, Shirakawa, Nakanishi, Kinoshita, & Takasugi, 1996). Furthermore, the exploration of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives in preventing parkinsonism in vivo demonstrates the potential for these compounds in neuroprotection and the treatment of Parkinson's disease (Okuda, Kotake, & Ohta, 2006).

Eigenschaften

IUPAC Name |

1-[5-(hydroxymethyl)furan-2-yl]-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-16-7-13(19)12-6-9(18)2-4-11(12)15(16)14-5-3-10(8-17)20-14/h2-6,13,15,17-19H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFZSBVPVLMIDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1C3=CC=C(O3)CO)C=CC(=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)